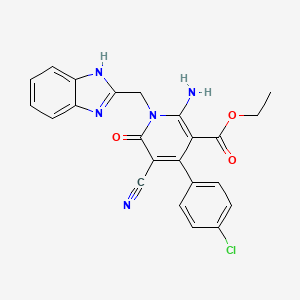
LPAR1 antagonist 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysophosphatidic acid receptor 1 antagonist 2 is a compound that inhibits the activity of lysophosphatidic acid receptor 1. Lysophosphatidic acid receptor 1 is a G-protein coupled receptor that plays a significant role in various physiological and pathological processes, including fibrosis, cancer, and inflammation . Lysophosphatidic acid receptor 1 antagonist 2 has shown promise in preclinical and clinical studies for its potential therapeutic applications in treating fibrotic diseases and certain types of cancer .
Méthodes De Préparation
The synthesis of lysophosphatidic acid receptor 1 antagonist 2 involves structure-based drug design leveraging lysophosphatidic acid receptor 1 receptor structures in complex with antagonist lead molecules . The synthetic route typically includes the following steps:
Design and Screening: Initial compounds are designed and screened using a calcium flux assay with lysophosphatidic acid receptor 1 overexpression cells.
Lead Compound Evaluation: Lead compounds are evaluated for lysophosphatidic acid receptor 1 antagonist activity in various assays, including a mouse model of lysophosphatidic acid-mediated histamine release and a mouse model of bleomycin-induced lung fibrosis.
Analyse Des Réactions Chimiques
Lysophosphatidic acid receptor 1 antagonist 2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions are commonly used to introduce different functional groups into the compound.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are typically derivatives of lysophosphatidic acid receptor 1 antagonist 2 with modified functional groups .
Applications De Recherche Scientifique
Lysophosphatidic acid receptor 1 antagonist 2 has a wide range of scientific research applications, including:
Mécanisme D'action
Lysophosphatidic acid receptor 1 antagonist 2 exerts its effects by inhibiting the activity of lysophosphatidic acid receptor 1, thereby blocking the signaling pathways mediated by lysophosphatidic acid . This inhibition leads to a reduction in fibrogenesis, cell proliferation, and migration, which are key processes in the development of fibrotic diseases and cancer . The molecular targets and pathways involved include the extracellular matrix composition, fibroblast activation, and collagen accumulation .
Comparaison Avec Des Composés Similaires
Lysophosphatidic acid receptor 1 antagonist 2 can be compared with other lysophosphatidic acid receptor 1 inhibitors, such as BMS-986020 and BMS-986278 . While BMS-986020 showed significant antifibrotic effects, it was terminated due to compound-specific hepatobiliary toxicity . BMS-986278, a second-generation lysophosphatidic acid receptor 1 inhibitor, was developed to overcome these limitations and has shown no evidence of hepatobiliary toxicities in phase I studies . Lysophosphatidic acid receptor 1 antagonist 2 is unique in its balanced profile of potency, safety, and efficacy, making it a promising candidate for further development .
Similar compounds include:
Propriétés
Formule moléculaire |
C23H20ClNO4 |
|---|---|
Poids moléculaire |
409.9 g/mol |
Nom IUPAC |
4-[[[4-(2-chlorophenoxy)benzoyl]-ethylamino]methyl]benzoic acid |
InChI |
InChI=1S/C23H20ClNO4/c1-2-25(15-16-7-9-18(10-8-16)23(27)28)22(26)17-11-13-19(14-12-17)29-21-6-4-3-5-20(21)24/h3-14H,2,15H2,1H3,(H,27,28) |
Clé InChI |
BIVGLZVHXLZIGP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=C(C=C1)C(=O)O)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



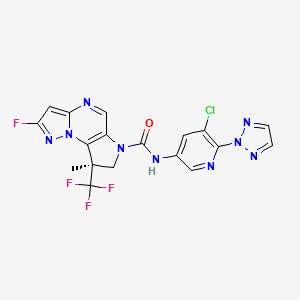
![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)

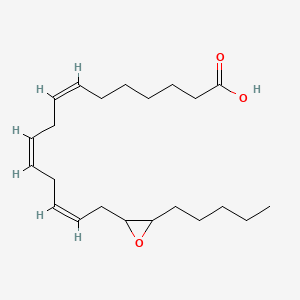
![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
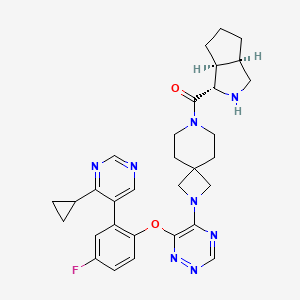
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)
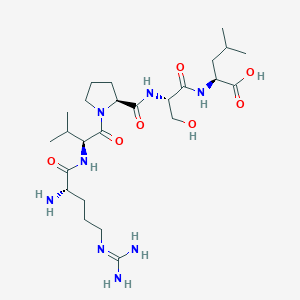
![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)

